molecular formula C7H9NO2 B151914 (6-Methoxypyridin-2-YL)methanol CAS No. 63071-12-5

(6-Methoxypyridin-2-YL)methanol

Cat. No.: B151914
CAS No.: 63071-12-5
M. Wt: 139.15 g/mol
InChI Key: OPXGBIUWGAUTER-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-2-YL)methanol is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 6-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (6-Methoxypyridin-2-YL)methanol involves the reduction of 6-methoxypicolinic acid. The process typically includes the following steps:

    Reduction with Lithium Aluminum Hydride: A cold solution of 6-methoxypicolinic acid in tetrahydrofuran is treated with lithium aluminum hydride at 0°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the reduction of 6-methoxypicolinic acid using lithium aluminum hydride is a scalable method that can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridin-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride is often used for the reduction of the compound.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 6-Methoxypyridine-2-carboxylic acid.

    Reduction: 6-Methoxypyridin-2-ylmethanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

(6-Methoxypyridin-2-YL)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ylmethanol: Lacks the methoxy group at the 6-position.

    6-Methoxypyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

    6-Methoxypyridine: Lacks the hydroxymethyl group at the 2-position.

Uniqueness

(6-Methoxypyridin-2-YL)methanol is unique due to the presence of both the methoxy group at the 6-position and the hydroxymethyl group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXGBIUWGAUTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30489465
Record name (6-Methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63071-12-5
Record name (6-Methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxypyridin-2-yl)methanol
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Synthesis routes and methods I

Procedure details

Methyl-6-methoxypyridine-2-carboxylate (2 g, 11.96 mmol) in anhydrous methanol (20 mL) was cooled to 0° C. under nitrogen and sodium borohydride (1.36 g, 35.89 mmol) was slowly added to the solution. The reaction was left stirring at 0° C. for 30 minutes, then allowed to warm up to room temperature for 1 hour. The reaction was quenched with water and concentrated on the rotovap. The reaction was diluted with brine (100 mL) and extracted with dichloromethane/2-propanol solution (2:1) (3×, 150 mL). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated on the rotovap to afford (6-methoxypyridin-2-yl)methanol (500 mg, 30%) as an oil. MS M+H calculated 140.1; found 140.1.
Quantity
2 g
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20 mL
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1.36 g
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Synthesis routes and methods II

Procedure details

To a mixture of 2-bromo-6-methoxypyridine (500 mg, 2.66 mmol) and toluene (20 mL) was added dropwise n-butyl lithium (1.84 mL, 1.6 M hexane solution, 2.93 mmol) at −78° C., which was stirred for 30 minutes. N,N-dimethylformamide (412 μL, 5.32 mmol) was added dropwise to the mixture at the same temperature, which was stirred for 45 minutes at 0° C. Water and tetrahydrofuran were added to the reaction solution and vigorously stirred. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. Sodium borohydride (201 mg, 5.31 mmol) was added to this filtrate at 0° C., which was stirred for 2 hours at room temperature. Water was added to the reaction solution, which was then exacted with ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried with anhydrous magnesium sulfate, and then dried. This filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (hexane:diethyl ether=2:1) to obtain the title compound (104.8 mg, 28%).
Quantity
500 mg
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reactant
Reaction Step One
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20 mL
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1.84 mL
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reactant
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412 μL
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201 mg
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Yield
28%

Synthesis routes and methods III

Procedure details

A cold solution of 6-methoxypicolinic acid (1.8 g, 11.8 mmol) in tetrahydrofuran (0.3M, 40 mL) was treated with lithium aluminum hydride (11.8 mL, 11.8 mmol) at 0° C. This mixture was stirred at 0° C. for 30 minutes, poured into a beaker containing aqueous saturated Rochelle's salt and stirring at ambient temperature continued for 1 hour. The product was extracted from EtOAc, dried (phase separator silicone treated filter paper) paper, concentrated (1.13 g, 69% yield) as a clear oil.
Quantity
1.8 g
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reactant
Reaction Step One
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11.8 mL
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reactant
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40 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To 6-methoxy-pyridine-2-carbaldehyde (J. Org. Chem. 1990, 55, 69-73) (11.0 g, 80.3 mmol) in wet THF (200 mL) add portion wise with stirring sodium borohydride (3.0 g, 79 mmol) and continue stirring for 1 h at ambient temperature. Add brine, extract the reaction mixture twice with EtOAc, dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo. Pass the residue through a small plug of silica gel eluting with hexane/EtOAc (3:1) to provide the desired intermediate as a clear liquid (9.0 g, 81%).
Quantity
11 g
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reactant
Reaction Step One
Quantity
3 g
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reactant
Reaction Step One
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Quantity
200 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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